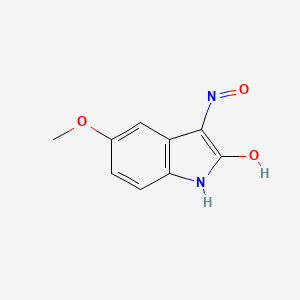
methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate, also known as MFP-2C, is a versatile chemical compound that has been studied in recent years for its potential applications in a variety of scientific research fields. MFP-2C is a chiral molecule composed of four atoms of carbon, two atoms of hydrogen, one atom of oxygen, and one atom of fluorine. It is a colorless solid with a molecular weight of 168.12 g/mol and a melting point of 147°C.
Applications De Recherche Scientifique
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst in the synthesis of polymers, and as a building block in the synthesis of pharmaceuticals. Furthermore, it has been studied for its potential applications in asymmetric catalysis, organocatalysis, and organometallic catalysis.
Mécanisme D'action
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis. In this process, the compound can act as a prochiral substrate, where it undergoes a reaction with the chiral catalyst to form a chiral product. The reaction is catalyzed by the formation of a covalent bond between the chiral catalyst and the prochiral substrate, resulting in the formation of a new chiral center.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential role in modulating the activity of enzymes involved in metabolic pathways. It has also been studied for its potential effects on the immune system and for its potential role in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. Additionally, it can be used as a chiral auxiliary in asymmetric synthesis, and it can be used as a building block for the synthesis of pharmaceuticals. However, it should be noted that this compound is a highly reactive compound, and therefore it should be handled with care in the laboratory.
Orientations Futures
The potential applications of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate are still being explored, and there are a number of future directions that could be explored. For instance, further research could be conducted to explore its potential role in the regulation of metabolic pathways and cellular processes. Additionally, further research could be conducted to explore its potential role in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to explore its potential role in asymmetric catalysis, organocatalysis, and organometallic catalysis.
Méthodes De Synthèse
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate can be synthesized in a variety of ways, but the most commonly used method is a process known as the “Mukaiyama-Michael reaction”. This reaction involves the use of a catalytic amount of a strong base, such as sodium hydride or potassium tert-butoxide, to react a ketone or an aldehyde with an α-fluoro-β-ketoester. The reaction proceeds through a series of steps, ultimately yielding this compound as the desired product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylpyrrolidine", "ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate", "methyl iodide", "sodium hydride", "diethyl ether", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl (2S,4S)-4-fluoro-2-oxopyrrolidine-1-carboxylate by reacting ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate with sodium hydride in diethyl ether.", "Step 2: Synthesis of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate by reacting ethyl (2S,4S)-4-fluoro-2-oxopyrrolidine-1-carboxylate with methyl iodide in methanol.", "Step 3: Purification of the product by washing with sodium bicarbonate and water." ] } | |
Numéro CAS |
2227198-74-3 |
Formule moléculaire |
C7H12FNO2 |
Poids moléculaire |
161.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)

![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)

![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
